(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

Catalog No.
S13573176
CAS No.
M.F
C10H13F2NO2
M. Wt
217.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propa...

Product Name

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

IUPAC Name

(1R,2R)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1

InChI Key

MEEKLVVMEKPWBO-MUWHJKNJSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)F)N)O

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1OC(F)F)N)O

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol compound with the molecular formula C10H13F2NO2C_{10}H_{13}F_2NO_2 and a molecular weight of 217.21 g/mol. Its IUPAC name reflects its stereochemistry and functional groups, indicating it contains an amino group and a difluoromethoxy-substituted phenyl ring. The compound is characterized by its unique difluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it of interest in various chemical and pharmaceutical applications .

  • Oxidation: The amino alcohol can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: Depending on the reducing agent used, the compound can be reduced to form various derivatives.
  • Substitution: The difluoromethoxy group is reactive and can engage in nucleophilic substitution reactions, leading to diverse substituted derivatives.

The synthesis of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves several synthetic steps:

  • Formation of the difluoromethoxy phenyl intermediate: This is achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a difluoromethylating agent under basic conditions.
  • Introduction of the amino alcohol moiety: This step often utilizes chiral catalysts or auxiliaries to ensure the correct stereochemistry. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed to convert intermediate ketones or aldehydes into the corresponding alcohols .

Due to its unique structural characteristics, (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has potential applications in:

  • Pharmaceutical Development: Its properties may be leveraged in drug design, particularly for conditions requiring modulation of biological pathways influenced by neurotransmitters or enzymes.
  • Chemical Research: The compound serves as a useful intermediate in organic synthesis and medicinal chemistry, providing insights into structure-activity relationships .

Interaction studies involving (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL focus on its binding affinity and activity at various biological targets. Preliminary investigations suggest that the difluoromethoxy group enhances interactions with certain receptors or enzymes compared to similar compounds without this substituent. Further studies are necessary to elucidate specific interaction mechanisms and their implications for therapeutic efficacy .

Several compounds exhibit structural similarities to (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL:

Compound NameStructural FeaturesUnique Properties
(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OLSimilar backbone but with trifluoromethoxy groupPotentially different biological activity due to trifluoro substitution
(1R,2R)-1-Amino-1-[2-(methoxy)phenyl]propan-2-OLSimilar structure but with methoxy instead of difluoromethoxyLower lipophilicity and metabolic stability compared to difluoromethoxy variant

The presence of the difluoromethoxy group in (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL imparts unique properties that enhance its lipophilicity and metabolic stability. These features make it particularly advantageous for drug development compared to other similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

217.09143498 g/mol

Monoisotopic Mass

217.09143498 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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